molecular formula C15H11N3O3 B593201 Nitrazepam-D5 CAS No. 136765-45-2

Nitrazepam-D5

Cat. No.: B593201
CAS No.: 136765-45-2
M. Wt: 286.30 g/mol
InChI Key: KJONHKAYOJNZEC-RALIUCGRSA-N
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Description

Nitrazepam-d5 is a deuterated form of nitrazepam, a benzodiazepine derivative. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify nitrazepam levels. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotopic label that helps in distinguishing it from the non-deuterated form during analysis .

Biochemical Analysis

Biochemical Properties

Nitrazepam-D5, like other benzodiazepines, acts as a ligand of the GABA A-benzodiazepine receptor . This interaction enhances the effect of the neurotransmitter GABA on the receptor, leading to increased inhibitory effects on the nervous system .

Cellular Effects

The binding of this compound to the GABA A receptor influences cell function by increasing the permeability of the cell membrane to chloride ions. This results in hyperpolarization of the cell, making it less likely to depolarize and transmit a signal .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the GABA A receptor. This binding enhances the affinity of the receptor for GABA, leading to increased activation of the receptor and enhanced inhibitory effects .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. As an internal standard for GC- or LC-MS, it is used to ensure the accuracy and reliability of these analytical methods over time .

Metabolic Pathways

This compound is likely metabolized in the liver, similar to other benzodiazepines, through the action of cytochrome P450 enzymes

Transport and Distribution

Like other lipophilic benzodiazepines, it is likely to cross cell membranes easily and distribute widely throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of GABA A receptors, which are typically located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrazepam-d5 involves the incorporation of deuterium atoms into the nitrazepam molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Direct Synthesis: This involves the synthesis of nitrazepam using deuterated starting materials. For example, deuterated benzene can be used to introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:

    Reaction Setup: The nitrazepam is dissolved in a deuterated solvent.

    Deuterium Exchange: The solution is heated in the presence of a deuterating agent to facilitate the exchange of hydrogen atoms with deuterium.

    Purification: The product is purified using techniques such as crystallization or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Nitrazepam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitrobenzodiazepine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include various substituted benzodiazepines and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Nitrazepam-d5 is widely used in scientific research due to its stable isotopic label. Its applications include:

    Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of nitrazepam.

    Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of nitrazepam in biological systems.

    Forensic Toxicology: Used in forensic laboratories to detect and quantify nitrazepam in biological samples.

    Drug Development: Assists in the development of new benzodiazepine derivatives by providing a reference standard for analytical methods.

Mechanism of Action

Nitrazepam-d5, like nitrazepam, exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This results in sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness of Nitrazepam-d5

This compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated nitrazepam in complex biological matrices. This isotopic labeling also provides insights into the metabolic pathways and pharmacokinetics of nitrazepam, aiding in drug development and forensic analysis .

Properties

IUPAC Name

7-nitro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14-9-16-15(10-4-2-1-3-5-10)12-8-11(18(20)21)6-7-13(12)17-14/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJONHKAYOJNZEC-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016412
Record name Nitrazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-45-2
Record name Nitrazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-45-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: The research mentions the development of a Nitrazepam liquid formulation (1 mg/mL) for improved dosing accuracy in children. Why is achieving accurate dosing particularly critical for Nitrazepam in this patient population?

A1: Children with drug-resistant epilepsy, especially those with syndromes like Dravet, West, and Lennox-Gastaut, often require very specific and small doses of Nitrazepam for effective seizure control []. Inaccurate dosing can lead to sub-therapeutic effects, reducing seizure control, or potentially increase the risk of adverse effects due to overmedication. This is especially important considering the narrow therapeutic index often observed in antiepileptic drugs. The study highlights that achieving accurate, weight-based dosing is challenging when relying on crushing commercially available tablets, which often come in higher doses []. The liquid formulation at 1 mg/mL allows for more precise dose adjustments according to the child's weight, minimizing the risks associated with inaccurate dosing.

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